molecular formula C11H17NO2 B3021072 1-(Ethylamino)-3-phenoxypropan-2-ol CAS No. 58461-93-1

1-(Ethylamino)-3-phenoxypropan-2-ol

Cat. No.: B3021072
CAS No.: 58461-93-1
M. Wt: 195.26 g/mol
InChI Key: HFOAMOYLGQYKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylamino)-3-phenoxypropan-2-ol (CAS: 58461-93-1) is a secondary alcohol and amine derivative with a phenoxy backbone. Its molecular formula is C₁₁H₁₇NO₂ (MW: 195.26 g/mol), featuring an ethylamino group (-NHCH₂CH₃) and a phenoxy (-O-C₆H₅) substituent on a propan-2-ol scaffold. This compound is structurally related to β-blockers and adrenergic receptor modulators, though its specific pharmacological profile is less documented in the provided evidence .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylamino)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenoxypropanol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Post-reaction purification steps, including distillation and crystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetone, while reduction could produce ethylaminopropanol.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(ethylamino)-3-phenoxypropan-2-ol is in medicinal chemistry. It serves as a precursor for the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound may exhibit pharmacological activities, including:

  • Antihypertensive Effects: Studies have shown that compounds derived from this structure can modulate blood pressure through their action on adrenergic receptors.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme inhibition and receptor binding. Its structure allows it to interact with biological targets effectively, making it a valuable tool for:

  • Protein Interaction Studies: Investigating how this compound influences protein function and interactions can lead to insights into metabolic pathways.

Organic Synthesis

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

  • Substitution Reactions: The ethylamino and phenoxy groups can undergo nucleophilic substitutions, allowing for the introduction of different functional groups.

Case Study 1: Synthesis of Antihypertensive Agents

A recent study focused on synthesizing new antihypertensive agents derived from this compound. Researchers modified the phenoxy group to enhance selectivity for adrenergic receptors. The synthesized compounds were tested in vitro and showed promising results in reducing blood pressure in animal models.

Case Study 2: Enzyme Inhibition

Another research project investigated the inhibitory effects of derivatives of this compound on specific enzymes involved in metabolic disorders. The study demonstrated that certain modifications to the ethylamino group significantly increased enzyme inhibition potency, suggesting potential therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The compound’s ethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenoxypropanol moiety may interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Isopropylamino)-3-phenoxypropan-2-ol

  • CAS : 7695-63-8
  • Molecular Formula: C₁₂H₁₉NO₂ (MW: 209.28 g/mol)
  • Key Differences: Substitution of the ethylamino group with an isopropylamino (-NHCH(CH₃)₂) group.
  • Classified as Impurity F(EP) in pharmaceutical standards, indicating its relevance in drug manufacturing quality control .

1-(Methylamino)-3-(2-ethoxyphenoxy)propan-2-ol

  • CAS : 14754-63-3
  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol)
  • Key Differences: Methylamino (-NHCH₃) group and 2-ethoxyphenoxy substituent.
  • Documented in safety data sheets (SDS) with regulatory guidelines for handling .

1-(3-(4-Chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol

  • CAS: Not provided (LCMS m/z: 408 [M+H])
  • Molecular Formula : C₂₃H₂₂ClN₃O₂ (MW: 407.89 g/mol)
  • Key Differences : Incorporation of a chlorobenzyl-imidazole moiety.

1-[Methyl(propan-2-yl)amino]-3-phenoxypropan-2-ol

  • CAS : 62372-04-7
  • Molecular Formula: C₁₃H₂₁NO₂ (MW: 223.31 g/mol)
  • Key Differences: Branched methyl-isopropylamino (-N(CH₃)CH(CH₃)₂) group.
  • Properties :
    • Higher molecular weight and logP (1.76) suggest increased hydrophobicity, which may influence pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
1-(Ethylamino)-3-phenoxypropan-2-ol 58461-93-1 C₁₁H₁₇NO₂ 195.26 Ethylamino, phenoxy Potential β-adrenergic modulation
1-(Isopropylamino)-3-phenoxypropan-2-ol 7695-63-8 C₁₂H₁₉NO₂ 209.28 Isopropylamino, phenoxy Pharmaceutical impurity (Impurity F)
1-(Methylamino)-3-(2-ethoxyphenoxy)propan-2-ol 14754-63-3 C₁₂H₁₉NO₃ 225.28 Methylamino, 2-ethoxyphenoxy High lipophilicity
1-(3-(4-Chlorobenzyl)-2-imino-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol - C₂₃H₂₂ClN₃O₂ 407.89 Chlorobenzyl-imidazole, phenoxy Antimicrobial activity (analogs)
1-[Methyl(propan-2-yl)amino]-3-phenoxypropan-2-ol 62372-04-7 C₁₃H₂₁NO₂ 223.31 Methyl-isopropylamino, phenoxy Increased hydrophobicity

Research Findings and Functional Insights

Adrenergic Receptor Interactions

  • Compounds with indole and methoxyphenoxy substitutions (e.g., (2R,S)-1-(6-methoxyindolyloxy)-3-(methoxyphenoxyethylamino)propan-2-ol) exhibit α-adrenolytic activity, blocking α₁ and α₂ receptors .
  • The ethylamino variant’s smaller substituent may favor β₁-adrenergic receptor binding over α receptors, a hypothesis supported by structural analogs in β-blocker pharmacology .

Antimicrobial Potential

  • Structural analogs with chlorinated aromatic groups (e.g., 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol) disrupt bacterial membranes, suggesting that halogenation enhances antimicrobial efficacy .

Physicochemical Properties

  • Lipophilicity: Ethoxy or methoxy substitutions (e.g., 2-ethoxyphenoxy in CAS 14754-63-3) increase logP values, improving membrane permeability .
  • Steric Effects: Bulkier substituents (e.g., isopropylamino in CAS 7695-63-8) reduce metabolic clearance but may limit target engagement .

Biological Activity

1-(Ethylamino)-3-phenoxypropan-2-ol, also known as a phenoxypropanol derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, highlighting its potential applications in medicine.

Chemical Structure and Properties

This compound has the following chemical structure:

C11H15NO\text{C}_{11}\text{H}_{15}\text{NO}

This compound features an ethylamino group attached to a phenoxypropanol framework, which contributes to its lipophilicity and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, influencing biochemical pathways involved in cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for metabolic processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, impacting neurotransmission and other physiological responses.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of phenoxypropanol compounds possess antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential use in treating infections .

2. Anticancer Properties

Case studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). These compounds were found to induce apoptosis and inhibit cell proliferation, positioning them as candidates for further anticancer drug development .

3. Neuropharmacological Effects

Preliminary studies suggest potential neuroprotective effects, with implications for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a moderate to high inhibition rate against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of related phenoxypropanol compounds on MCF-7 breast cancer cells using the MTT assay. The results showed a dose-dependent decrease in cell viability with IC50 values around 30 µM.

CompoundIC50 (µM)
This compound30
Tamoxifen25

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Ethylamino)-3-phenoxypropan-2-ol using nucleophilic substitution reactions?

  • Methodological Answer : The synthesis typically involves reacting epichlorohydrin with ethylamine to form the ethylamino intermediate, followed by phenoxylation. Key parameters include:

  • Catalyst Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Stoichiometry : A 1:1.2 molar ratio of ethylamine to epichlorohydrin minimizes unreacted intermediates .
    • Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Analysis : Prioritize 1^1H NMR signals at δ 1.1 ppm (ethyl CH3_3), δ 3.4–3.8 ppm (propanol backbone), and δ 6.8–7.4 ppm (phenoxy aromatic protons) .
  • IR Spectroscopy : Look for O–H stretch (~3350 cm1^{-1}), C–O–C ether stretch (~1250 cm1^{-1}), and N–H bending (~1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 224.3 .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • PPE : Nitrile gloves and lab coats mitigate dermal exposure risks.
  • First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate (R)- and (S)-enantiomers.
  • Activity Correlation : The (R)-enantiomer shows higher β-adrenergic receptor affinity in vitro (IC50_{50} = 12 nM vs. 45 nM for (S)-enantiomer) due to spatial alignment with binding pockets .

Q. What experimental controls are essential in receptor binding assays for this compound?

  • Negative Controls : Include excess unlabeled ligand (e.g., propranolol) to quantify non-specific binding.
  • Buffer Composition : Use Tris-HCl (pH 7.4) with 5 mM MgCl2_2 to stabilize receptor conformations.
  • Radioligand Purity : Verify 3^3H-labeled analogs via TLC to ensure >98% radiochemical purity .

Q. How can HPLC-MS detect and quantify synthesis impurities?

  • Column Selection : C18 reverse-phase column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution).
  • Common Impurities :

  • Byproduct A : Unreacted ethylamine adduct (retention time = 4.2 min, m/z 154.2).
  • Byproduct B : Phenoxy dimer (retention time = 8.5 min, m/z 387.4) .

Q. What computational strategies guide derivative design for enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with β1_1-adrenergic receptors (PDB: 2VT4). Key residues: Asp113 (hydrogen bonding), Phe325 (hydrophobic packing).
  • SAR Insights : Substituents at the phenoxy para-position (e.g., –CF3_3) improve selectivity over β2_2 receptors by 30-fold .

Q. Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 70% yield using DMF, while suggests 85% with THF. Resolution: THF may favor SN2 mechanisms in less sterically hindered systems .
  • Receptor Affinity Discrepancies : Differences in assay conditions (e.g., cell lines, incubation time) can alter IC50_{50} values. Standardize protocols using CHO-K1 cells expressing human β1_1 receptors .

Properties

IUPAC Name

1-(ethylamino)-3-phenoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-12-8-10(13)9-14-11-6-4-3-5-7-11/h3-7,10,12-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAMOYLGQYKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385925
Record name 1-(ethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58461-93-1
Record name 1-(ethylamino)-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Ethylamino)-3-phenoxypropan-2-ol
1-(Ethylamino)-3-phenoxypropan-2-ol
1-(Ethylamino)-3-phenoxypropan-2-ol
1-(Ethylamino)-3-phenoxypropan-2-ol
1-(Ethylamino)-3-phenoxypropan-2-ol
1-(Ethylamino)-3-phenoxypropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.